molecular formula C11H13NO2 B15070549 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15070549
M. Wt: 191.23 g/mol
InChI Key: MDCRRXNPQLRWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound based on the 3,4-dihydroquinolin-2(1H)-one scaffold, recognized in medicinal chemistry as a "privileged structure" for its versatility in binding to diverse biological targets . This specific derivative is of significant interest for research and development in drug discovery, particularly for designing novel small-molecule therapeutics. The core dihydroquinolinone structure is a prominent pharmacophore known to exhibit a wide range of pharmacological activities. Recent research has highlighted the potential of novel analogues based on this scaffold as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Targeting VEGFR2 is a crucial therapeutic strategy in oncology, especially for aggressive cancers like Glioblastoma Multiforme (GBM), due to its role in driving tumor angiogenesis . Compounds featuring this scaffold have demonstrated significant antiproliferative effects in vitro, outperforming standard chemotherapeutic agents in preclinical models . Furthermore, in silico studies suggest that such small, lipid-soluble molecules based on the dihydroquinolinone core have favorable properties for crossing the blood-brain barrier (BBB), making them promising candidates for the development of central nervous system (CNS)-active drugs . Researchers can utilize this compound as a key synthetic intermediate or as a building block for creating libraries of novel derivatives. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and drug-like properties for various therapeutic applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

6-hydroxy-4,4-dimethyl-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(2)6-10(14)12-9-4-3-7(13)5-8(9)11/h3-5,13H,6H2,1-2H3,(H,12,14)

InChI Key

MDCRRXNPQLRWDS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from aniline derivatives, the compound can be synthesized via a multi-step process involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Intramolecular Friedel-Crafts Alkylation

This reaction is central to the compound’s synthesis. N-(4-methoxyphenyl)-3-chloropropionamide undergoes cyclization via Friedel-Crafts alkylation under Lewis acid catalysis .

Parameter Details
Catalyst AlCl₃ (3–5 equivalents)
Solvent DMSO or high-boiling amides (e.g., N,N-dimethylacetamide)
Temperature 150–220°C
Yield 92.9% purity (99.2% by HPLC)
Key Steps Ring closure and demethylation of the phenolic methoxy group

The reaction proceeds under highly concentrated conditions to maintain fluidity while achieving rapid kinetics. AlCl₃ facilitates electrophilic aromatic substitution, forming the quinolinone core .

Functionalization via Hydrazone Formation

The hydroxyl group undergoes nucleophilic substitution to form hydrazone derivatives, enabling further pharmacological modifications .

Reaction Pathway :

  • Esterification :

    • React with ethyl 2-bromoacetate in THF using K₂CO₃ as base .

    • Product: Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate .

  • Hydrazide Formation :

    • Reflux with hydrazine hydrate (99%) in ethanol at 70°C .

    • Product: 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide .

  • Hydrazone Synthesis :

    • Condense with aldehydes/ketones in ethanol (70°C, 4–12 hours) .

    • Example: (E)-N′-(3-Methylbutylidene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide .

Alkylation via Radical Pathways

The compound participates in free-radical alkylation reactions using tert-butyl peresters or peroxides :

Condition Outcome
Catalyst Fe(acac)₂ or Cu(OAc)₂
Oxidant tert-Butyl peroxybenzoate (TBPB)
Reagents Aliphatic acids (primary/secondary)
Yield Up to 91% with dr > 20:1
Mechanism Single-electron transfer (SET) followed by radical addition/cyclization

Tertiary peresters fail due to steric hindrance, while toluene derivatives act as hydrogen donors in Cu-catalyzed reactions .

Oxidation and Demethylation

Demethylation occurs during synthesis to expose the phenolic hydroxyl group. Oxidative conditions (e.g., Na₂S₂O₈ in methanol) generate hydroxyalkyl radicals, enabling further functionalization :

Na2S2O8heatSO4CH3OH- CH2OHsubstratealkylated product\text{Na}_2\text{S}_2\text{O}_8 \xrightarrow{\text{heat}} \text{SO}_4^{- -} \xrightarrow{\text{CH}_3\text{OH}} \text{- CH}_2\text{OH} \xrightarrow{\text{substrate}} \text{alkylated product}

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The hydroxy and dimethyl groups can play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinolinone Core

Table 1: Key Physicochemical Properties of Selected Quinolinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key References
6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 6-OH, 4,4-diCH₃ C₁₁H₁₃NO₂ 191.23 Not reported Not reported
3,4-Dihydroquinolin-2(1H)-one (2a) None C₉H₉NO 147.18 161.7–163.5 91
6-Methoxy-3,4-dihydroquinolin-2(1H)-one (2b) 6-OCH₃ C₁₀H₁₁NO₂ 177.20 138.5–140.2 96
6-Methyl-3,4-dihydroquinolin-2(1H)-one (2c) 6-CH₃ C₁₀H₁₁NO 161.20 126.0–127.9 92
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one 8-OH C₉H₉NO₂ 163.17 Not reported Not reported
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 6-F, 4,4-diCH₃ C₁₁H₁₂FNO 209.22 Not reported Not reported
7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 7-Br, 4,4-diCH₃ C₁₁H₁₂BrNO 270.13 Not reported 96

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 6-methoxy derivative (2b) exhibits a higher melting point (138.5–140.2°C) compared to the 6-methyl analog (2c, 126.0–127.9°C), likely due to stronger intermolecular interactions from the polar methoxy group .

Functionalized Side Chains and Their Impact

Table 2: Derivatives with Modified Amine Side Chains
Compound Name Side Chain Modification Melting Point (°C) Synthesis Yield (%) Biological Relevance References
(E)-6-(1-((4H-1,2,4-triazol-4-yl)imino)ethyl)-1-heptyl-3,4-dihydroquinolin-2(1H)-one (3e) Heptyl-triazole 215–216 76 CNS activity (hypothesized)
(E)-6-(1-((4H-1,2,4-triazol-4-yl)imino)ethyl)-1-(4-fluorobenzyl)-3,4-dihydroquinolin-2(1H)-one (3i) 4-Fluorobenzyl-triazole 290–292 71 Enhanced metabolic stability
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one 1-CH₃, 6-NH₂ Not reported Not reported Intermediate for β-blockers

Key Observations :

  • Triazole Incorporation : Triazole-containing derivatives (e.g., 3e, 3i) exhibit high melting points (>200°C) and moderate yields (70–82%), suggesting robust crystallinity and synthetic feasibility .
  • Amino Substitution: The 6-amino-1-methyl derivative is a precursor for carteolol synthesis, highlighting the role of quinolinones in cardiovascular drug development .

Q & A

Q. What are the common synthetic routes for synthesizing 6-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives?

Derivatives are synthesized via sequential alkylation, reduction, and coupling reactions. For example:

  • Alkylation : Reacting intermediates like 7 with chloroalkylamine hydrochlorides (e.g., 9–13 ) in DMF with K₂CO₃ yields nitro-containing precursors (e.g., 14–19 ) .
  • Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) reduces nitro groups to anilines (e.g., 20–25 ) .
  • Coupling : Anilines react with thiophene-2-carbimidothioate hydroiodide in ethanol to form amidine derivatives (e.g., 26–31 ) .
    Purification methods include column chromatography and HPLC (>95% purity) .

Q. How are 3,4-dihydroquinolin-2(1H)-one derivatives characterized structurally?

  • 1H NMR : Used to confirm substituent positions (e.g., δ 8.13 ppm for nitro groups in 18 ) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 303 for 18 ) .
  • HPLC : Ensures purity (>95%) for biological testing .

Q. What safety precautions are critical when handling intermediates like 6-chloro-4,4-dimethyl derivatives?

  • Hazards : Acute oral toxicity (LD₅₀: 300–2000 mg/kg), skin/eye irritation .
  • Mitigation : Use fume hoods, wear PPE (gloves, goggles), and implement emergency rinsing protocols for spills .

Advanced Research Questions

Q. How do structural modifications (e.g., side chain length, substituents) influence nNOS inhibitory potency and selectivity?

  • Side chain length : 2-carbon chains (e.g., 26–29 ) show higher nNOS potency (IC₅₀: 160 nM for 29 ) than 3-carbon analogs (e.g., 42 , IC₅₀: 1.22 µM) due to steric hindrance .
  • Substituents : An 8-fluoro group (e.g., 31 ) reduces potency 6-fold compared to unsubstituted 26 (3.36 µM vs. 0.58 µM), suggesting restricted side chain flexibility .
  • Selectivity : Pyrrolidine-terminated chains (e.g., 29 ) exhibit 180-fold selectivity for nNOS over eNOS .

Q. What novel catalytic methods enable efficient synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives?

  • Palladium-catalyzed carbonylation : Incorporates perfluoroalkyl and carbonyl units into the scaffold via radical intermediates, achieving moderate-to-high yields with E/Z selectivity .
  • Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization and aromatization for dihydroquinolinone synthesis .

Q. How are in vitro NOS inhibition assays designed to evaluate compound efficacy?

  • Enzyme sources : Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells .
  • Assay conditions : Radioactive methods measure NO synthesis inhibition. For example, (S)-35 reverses thermal hyperalgesia in rat pain models (30 mg/kg, oral) .

Q. How can contradictions in SAR data (e.g., variable inhibitory potencies) be resolved experimentally?

  • Systematic variation : Test side chain lengths (2- vs. 3-carbon) and terminal amines (dimethylamino vs. pyrrolidine) under standardized conditions .
  • Computational modeling : Predict binding conformations to explain reduced flexibility caused by 8-substituents .

Methodological Considerations

Q. What purification strategies ensure high yields and purity in dihydroquinolinone synthesis?

  • Chromatography : Biotage flash chromatography (e.g., NH₃/MeOH:CH₂Cl₂ for 20 ) .
  • Salt formation : Convert free bases to dihydrochlorides (e.g., 70 ) using HCl, improving stability .

Q. How are druglike properties (e.g., solubility, bioavailability) optimized for CNS-targeted derivatives?

  • Lipophilicity adjustments : Introduce polar groups (e.g., thiophene amidines) to enhance blood-brain barrier penetration .
  • In vivo testing : Validate efficacy in rat models (e.g., Chung model for neuropathic pain) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.